N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a hydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Dichlorophenyl Intermediate: This involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions to form the hydrazone intermediate.
Triazole Ring Formation: The hydrazone intermediate is then reacted with a triazole derivative, such as 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced hydrazide derivatives.
Scientific Research Applications
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4(3,4-dichlorophenyl)-3,4-dihydor-l(2H)naphthalidene)methanamine
- 3,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21Cl2N5OS |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-4-28-20(15-7-5-13(2)6-8-15)26-27-21(28)30-12-19(29)25-24-14(3)16-9-10-17(22)18(23)11-16/h5-11H,4,12H2,1-3H3,(H,25,29)/b24-14+ |
InChI Key |
UZIKYWCAFKWUOR-ZVHZXABRSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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